molecular formula C12H13N5 B8530442 1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine

1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine

Cat. No.: B8530442
M. Wt: 227.27 g/mol
InChI Key: VIWOQNXAJZXIMJ-UHFFFAOYSA-N
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Description

1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine is a heterocyclic compound that features a fused pyrimidine and pyridazine ring system

Preparation Methods

The synthesis of 1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Cyclization Reactions: The formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the methyl and pyridinyl groups through substitution reactions.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity.

Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and methyl positions, to form various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation.

Scientific Research Applications

1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism by which 1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to engage in hydrogen bonding, π-π stacking, and other interactions that modulate the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine can be compared with other similar compounds, such as:

    Pyridazine Derivatives: Compounds like 3-methyl-6-(thiophen-2-yl)pyridazine share similar structural features but differ in their physicochemical properties and applications.

    Pyrimidine Derivatives: Compounds like imidazo[1,2-a]pyrimidine have similar ring systems but different substituents, leading to varied reactivity and applications.

    Imidazole Derivatives: Compounds like imidazo[1,2-a]pyridine are structurally related but have distinct electronic properties and biological activities.

Properties

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

IUPAC Name

1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine

InChI

InChI=1S/C12H13N5/c1-17-12-9(5-7-16-17)11(14-8-15-12)10-4-2-3-6-13-10/h2-4,6,8,16H,5,7H2,1H3

InChI Key

VIWOQNXAJZXIMJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2CCN1)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-methyl-5-(pyridin-2-yl)-1,4-dihydropyrimido[4,5-c]pyridazine (100 mg) in dry THF (5.0 mL), sodium borohydride (84 mg) was slowly added, followed by boric acid (137 mg) under nitrogen atmosphere at 0° C. The reaction mixture was stirred at room temperature for 2 hours and solvents were removed under reduced pressure. The resulting oil was diluted with dichloromethane (50 mL), washed with 10% NaHCO3 (10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na2SO4 and concentrated to give a residue which was purified by column chromatography using MeOH/CHCl3 (0.5:9.5) as eluent to afford 1-methyl-5-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]pyridazine (35 mg) as white solid. 1H NMR (DMSO-d6): δ 2.92-2.93 (m, 4H), 3.22 (s, 3H), 5.49 (t, 1H), 7.41-7.44 (t, 1H), 7.90-7.92 (m, 2H), 8.38 (s, 1H), 8.62-8.64 (d, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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